3-[(2S)-Piperidin-2-yl]-1,2-oxazole;hydrochloride
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Overview
Description
The compound “3-[(2S)-Piperidin-2-yl]-1,2-oxazole;hydrochloride” is a derivative of piperidine. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom and five carbon atoms . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its specific structure and the conditions under which the reactions occur. Piperidines, in general, can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, physical properties could include color, density, hardness, and solubility . Chemical properties could include reactivity with other substances and stability under various conditions.Scientific Research Applications
Design and Synthesis of Novel Derivatives for Pharmacological Evaluation
A study on the synthesis of novel derivatives involving similar structures highlighted the design and pharmacological evaluation, focusing on antidepressant and antianxiety activities. These compounds showed significant activity in behavioral tests, suggesting potential applications in developing new therapeutic agents (J. Kumar et al., 2017).
Antifungal and Antibacterial Agents
Another study detailed the synthesis of a novel potential antifungal compound, exploring its solubility thermodynamics and partitioning processes in biologically relevant solvents. This research contributes to understanding the physicochemical properties crucial for the development of new antifungal agents (T. Volkova et al., 2020).
Development of CGRP Receptor Inhibitors
Research on the synthesis of potent calcitonin gene-related peptide (CGRP) receptor antagonists involves convergent, stereoselective processes, demonstrating the compound's potential as a therapeutic agent in treating conditions like migraines (Reginald O. Cann et al., 2012).
Synthesis and Antipsychotic Evaluation
A study on the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents presents a clear example of how structural analogs can be developed and assessed for their therapeutic efficacy, offering a pathway for the research and development of new antipsychotic medications (M. H. Norman et al., 1996).
Future Directions
properties
IUPAC Name |
3-[(2S)-piperidin-2-yl]-1,2-oxazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-2-5-9-7(3-1)8-4-6-11-10-8;/h4,6-7,9H,1-3,5H2;1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCYBKVRXDKISF-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NOC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=NOC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2S)-Piperidin-2-yl]-1,2-oxazole;hydrochloride |
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